molecular formula C20H24F3NO2 B2648406 N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}adamantane-1-carboxamide CAS No. 1351641-68-3

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}adamantane-1-carboxamide

Cat. No.: B2648406
CAS No.: 1351641-68-3
M. Wt: 367.412
InChI Key: IUJRKUZUPAFEJC-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}adamantane-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group and the adamantane core makes it an interesting subject for research in medicinal chemistry, material science, and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}adamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like acetonitrile or dichloromethane, and specific catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new compounds with different functional groups .

Scientific Research Applications

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, while the adamantane core provides structural stability. This compound can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}adamantane-1-carboxamide stands out due to its unique combination of the adamantane core and the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3NO2/c21-20(22,23)16-3-1-15(2-4-16)17(25)11-24-18(26)19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,17,25H,5-11H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJRKUZUPAFEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(C4=CC=C(C=C4)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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